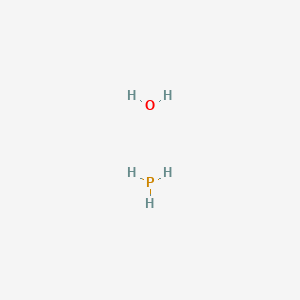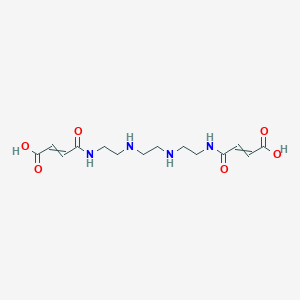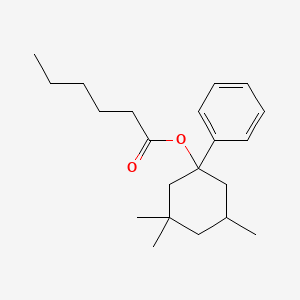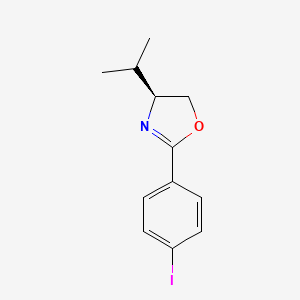![molecular formula C10H5F3N2O B14231523 [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile CAS No. 561307-84-4](/img/structure/B14231523.png)
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile: is a chemical compound with the molecular formula C10H8F3NO It is known for its unique structure, which includes a pyran ring substituted with a trifluoromethyl group and a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile typically involves the reaction of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of the pyranone reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry
In chemistry, [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities, making them valuable in the development of new medications.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications requiring high stability and reactivity.
作用机制
The mechanism of action of [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-trifluoromethyl-1H-imidazole
- 2-Methyl-5-(trifluoromethyl)-1H-imidazole
- 4-Methyl-1H-indazole
Uniqueness
Compared to similar compounds, [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile stands out due to its unique combination of a pyran ring, trifluoromethyl group, and propanedinitrile moiety. This combination imparts distinct chemical and physical properties, making it a versatile and valuable compound in various research and industrial applications.
属性
CAS 编号 |
561307-84-4 |
|---|---|
分子式 |
C10H5F3N2O |
分子量 |
226.15 g/mol |
IUPAC 名称 |
2-[2-methyl-6-(trifluoromethyl)pyran-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H5F3N2O/c1-6-2-7(8(4-14)5-15)3-9(16-6)10(11,12)13/h2-3H,1H3 |
InChI 键 |
MZOWSWFGQPOJMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)
![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)




![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)

